2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Overview

Description

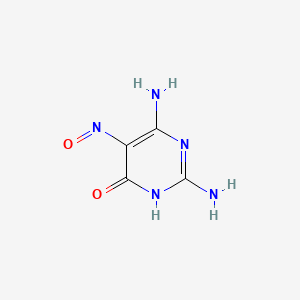

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound with the molecular formula C₄H₅N₅O₂. It is characterized by the presence of amino groups at positions 2 and 4, a hydroxyl group at position 6, and a nitroso group at position 5 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine can be achieved through several methods. One common approach involves the ring-closure reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate. The reaction proceeds through a series of steps including the recovery of by-products such as sodium nitrate and the use of dilute formic acid for nitrosation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the recycling of solvents and reagents to minimize waste and improve efficiency. The use of dilute formic acid instead of concentrated sulfuric acid for nitrosation is a notable improvement, facilitating the recycling of solvents and reducing wastewater .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Hydrogenation over a palladium on carbon catalyst can reduce the nitroso group to an amino group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Palladium on carbon (Pd/C) is used as a catalyst for hydrogenation reactions.

Substitution: Reagents such as N-iodosuccinimide in dry acetonitrile are used for iodination reactions.

Major Products Formed

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Reduction: 2,4,5-Triaminopyrimidine is a major product formed from the reduction of this compound.

Substitution: Iodinated derivatives and other substituted pyrimidines.

Scientific Research Applications

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an antibiotic against Clostridioides difficile.

Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits dihydrofolate reductase in Mycobacterium tuberculosis, thereby interfering with the synthesis of nucleotides and ultimately inhibiting bacterial growth . The compound’s ability to bind to the glycerol binding site of the enzyme enhances its selectivity and efficacy .

Comparison with Similar Compounds

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine can be compared with other similar compounds such as:

2,4-Diamino-5-iodo-6-substituted pyrimidines: These compounds are used in similar applications but differ in their substitution patterns and reactivity.

2,4,5-Triaminopyrimidine: This compound is a reduction product of this compound and has different chemical properties and applications.

Trimethoprim: An antibacterial drug with a core structure of 2,4-diaminopyrimidine, used to treat bacterial infections.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (CAS No. 2387-48-6) is a nitrogen-containing heterocyclic compound with significant biological activity, particularly in the context of its role as an inhibitor of various enzymes and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

- Molecular Formula : C4H5N5O2

- Molecular Weight : 155.11 g/mol

- CAS Number : 2387-48-6

This compound primarily functions as an inhibitor of GTP cyclohydrolase I (GCH1), which is crucial for the synthesis of tetrahydrobiopterin (BH4), a cofactor for nitric oxide synthase (iNOS). By inhibiting GCH1, this compound reduces the production of nitric oxide (NO) in various cell types, including macrophages and endothelial cells .

Inhibition of Nitric Oxide Production

Research indicates that this compound suppresses iNOS expression and NO production in interferon-gamma activated murine peritoneal macrophages through a mechanism independent of BH4 . This suggests its potential utility in inflammatory conditions where NO plays a pathological role.

Antioxidant Properties

A series of studies have evaluated derivatives of 2,4-diamino compounds for their antioxidant capabilities. Some derivatives have shown potent lipid antioxidant properties and significant inhibition of lipoxygenase activity, with IC50 values as low as 100 nM . These findings highlight the potential for these compounds to act as dual-target agents against oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, including Clostridioides difficile. This opens avenues for its use in treating infections caused by antibiotic-resistant bacteria .

Study on Inhibition Mechanism

A pivotal study demonstrated that this compound effectively inhibited GCH1 in a dose-dependent manner. The results indicated that at concentrations above 10 µM, significant suppression of NO production was observed in activated macrophages. The study also highlighted that this inhibition did not rely on the presence of BH4 .

Anti-inflammatory Effects

In vivo studies using rat models have shown that derivatives based on the 2,4-diaminopyrimidine scaffold exhibit anti-inflammatory effects. For instance, one derivative demonstrated a reduction in inflammation by 41% at a dosage of 0.01 mmol/kg . Such findings underscore the therapeutic potential of these compounds in managing inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C4H5N5O2 |

| Molecular Weight | 155.11 g/mol |

| CAS Number | 2387-48-6 |

| GCH1 Inhibition IC50 | >10 µM |

| Lipoxygenase Inhibition IC50 | Down to 100 nM |

Properties

IUPAC Name |

2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRLFSFHWCUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178573 | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-48-6, 62128-61-4 | |

| Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2387-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.